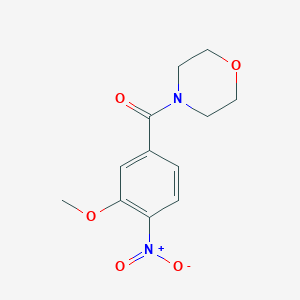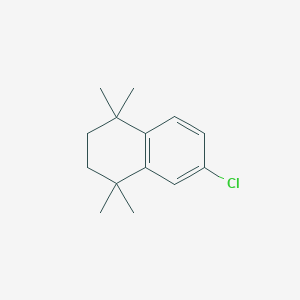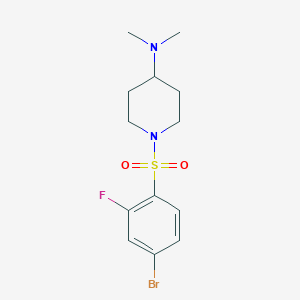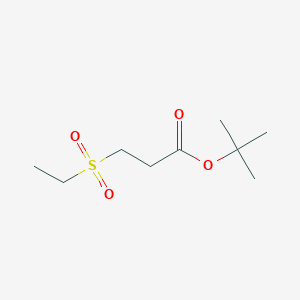
3-Amino-N-propyl-4-(trifluoromethoxy)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Amino-N-propyl-4-(trifluoromethoxy)benzamide is an organic compound that features a trifluoromethoxy group, which is known for its significant impact on the compound’s chemical and biological properties. The presence of the trifluoromethoxy group often enhances the compound’s stability, lipophilicity, and metabolic resistance, making it a valuable component in pharmaceuticals and agrochemicals .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-N-propyl-4-(trifluoromethoxy)benzamide typically involves multiple steps, starting from commercially available precursors. One common method involves the introduction of the trifluoromethoxy group through a nucleophilic substitution reaction. The process may include the following steps:
Nitration: The starting benzene ring is nitrated to introduce a nitro group.
Reduction: The nitro group is reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Alkylation: The amino group is then alkylated with propyl bromide to introduce the propyl chain.
Amidation: Finally, the compound undergoes amidation with 4-(trifluoromethoxy)benzoic acid to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity .
化学反应分析
Types of Reactions
3-Amino-N-propyl-4-(trifluoromethoxy)benzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce primary amines or alcohols .
科学研究应用
3-Amino-N-propyl-4-(trifluoromethoxy)benzamide has a wide range of applications in scientific research:
作用机制
The mechanism of action of 3-Amino-N-propyl-4-(trifluoromethoxy)benzamide involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s ability to bind to target proteins, increasing its potency and selectivity. The compound may inhibit enzymes or receptors involved in key biological processes, leading to therapeutic effects .
相似化合物的比较
Similar Compounds
4-(Trifluoromethoxy)aniline: Similar structure but lacks the propyl chain and amide group.
3-Amino-4-(trifluoromethoxy)benzoic acid: Similar structure but contains a carboxylic acid group instead of the propyl chain and amide group.
Uniqueness
3-Amino-N-propyl-4-(trifluoromethoxy)benzamide is unique due to the combination of the trifluoromethoxy group, propyl chain, and amide group. This combination enhances its stability, lipophilicity, and metabolic resistance, making it a valuable compound in various scientific and industrial applications .
属性
IUPAC Name |
3-amino-N-propyl-4-(trifluoromethoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3N2O2/c1-2-5-16-10(17)7-3-4-9(8(15)6-7)18-11(12,13)14/h3-4,6H,2,5,15H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSAUUPHBLVWDDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC(=C(C=C1)OC(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1-(5-Iodopyrimidin-2-yl)piperidin-4-yl]methanol](/img/structure/B7977635.png)




![[3-(4-Bromo-2-chlorophenyl)-1,2-oxazol-5-yl]methanamine](/img/structure/B7977662.png)







